Cas no 880-93-3 (1-Methyl-4-nitronaphthalene)

1-Methyl-4-nitronaphthalene structure
1-Methyl-4-nitronaphthalene structure
Nombre del producto:1-Methyl-4-nitronaphthalene
Número CAS:880-93-3
MF:C11H9NO2
Megavatios:187.194662809372
MDL:MFCD00971804
CID:722273
PubChem ID:70155

1-Methyl-4-nitronaphthalene Propiedades químicas y físicas

Nombre e identificación

    • Naphthalene,1-methyl-4-nitro-
    • 1-methyl-4-nitroNaphthalene
    • 1-methyl-4-nitro-naphthalene
    • 1-Methyl-4-nitro-naphthalin
    • 1-Nitro-4-methyl-naphthalin
    • 4-Methyl-1-nitronaphthalene
    • 4-Methyl-1-nitro-naphthalin
    • 4-nitro-1-methylnaphthalene
    • Naphthalene,1-methyl-4-nitro
    • Naphthalene, 1-methyl-4-nitro-
    • acetic acid hex-1-en-3-yl ester
    • 1-Methyl-4-nitronaphthalene (ACI)
    • NSC 144478
    • FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • AB1533
    • GS-5508
    • CS-0197767
    • DTXSID10236757
    • DB-057042
    • AKOS003369034
    • 1-methyl-4-nitro naphthalene
    • SCHEMBL98882
    • NSC144478
    • 4-Methyl-nitronaphthalene
    • NSC-144478
    • ALBB-023358
    • N6ISD90391
    • MFCD00971804
    • DTXCID40159248
    • 880-93-3
    • 1-Methyl-4-nitronaphthalin
    • CCRIS 7759
    • UNII-N6ISD90391
    • 1-Methyl-4-nitronaphthalene
    • MDL: MFCD00971804
    • Renchi: 1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
    • Clave inchi: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C2C(=CC=CC=2)C(C)=CC=1)=O

Atributos calculados

  • Calidad precisa: 187.06300
  • Masa isotópica única: 187.063
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 224
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.6
  • Superficie del Polo topológico: 45.8A^2

Propiedades experimentales

  • Denso: 1.1963 (rough estimate)
  • Punto de fusión: 71.5°C
  • Punto de ebullición: 321.94°C (rough estimate)
  • Punto de inflamación: 165°C
  • índice de refracción: 1.4900 (estimate)
  • PSA: 45.82000
  • Logp: 3.57960
  • Presión de vapor: 0.0±0.7 mmHg at 25°C

1-Methyl-4-nitronaphthalene Información de Seguridad

1-Methyl-4-nitronaphthalene Datos Aduaneros

  • Código HS:2904209090
  • Datos Aduaneros:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-Methyl-4-nitronaphthalene PrecioMás >>

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Chemenu
CM238012-5g
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880-93-3 97%
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$381 2023-01-07
TRC
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$ 210.00 2022-06-04
Apollo Scientific
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£125.00 2025-02-20
Chemenu
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880-93-3 97%
5g
$381 2021-08-04
TRC
M220155-100mg
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$115.00 2023-05-18
TRC
M220155-500mg
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$201.00 2023-05-18
abcr
AB414098-5 g
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€719.30 2023-04-24
1PlusChem
1P004HCS-1g
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880-93-3 95%
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$124.00 2024-04-20
Aaron
AR004HL4-100mg
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880-93-3 97%
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$19.00 2025-02-11
Aaron
AR004HL4-250mg
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880-93-3 97%
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$30.00 2025-02-11

1-Methyl-4-nitronaphthalene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Nitric acid ;  0 °C
Referencia
A Facile Synthesis of Benzo[h]quinolines via Silica-TsOH-P2O5 Promoted Condensation of 1-Naphthylamines with 1,3-Diketones under Solvent Free Conditions
Zhu, Chuanlei; Guo, Ruiqiang; Sheng, Zhe; Li, Yanzhe; Chu, Changhu, Chinese Journal of Chemistry, 2017, 35(10), 1595-1600

Métodos de producción 2

Condiciones de reacción
Referencia
Stereochemical study on nitro tautomerization of nitronate adducts from conjugate addition of RMgX to a 4-methoxy-1-nitronaphthalene system
Bartoli, Giuseppe; Bosco, Marcella; Baccolini, Graziano, Journal of Organic Chemistry, 1980, 45(13), 2649-53

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  cooled; 30 min, cooled; 5 h, rt
1.2 Solvents: Water ;  5 min, cooled
Referencia
Design, synthesis and biological activity of tetrazole-bearing uric acid transporter 1 inhibitors
Cai, Wenqing; Liu, Wei; Xie, Yafei; Wu, Jingwei; Liu, Yuqiang; et al, Chemical Research in Chinese Universities, 2017, 33(1), 49-60

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  1 h, rt
Referencia
Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide
Madsen, Peter; Ling, Anthony; Plewe, Michael; Sams, Christian K.; Knudsen, Lotte B.; et al, Journal of Medicinal Chemistry, 2002, 45(26), 5755-5775

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Nitric oxide
Referencia
Formation of methylnitronaphthalenes from the gas-phase reactions of 1- and 2-methylnaphthalene with hydroxyl radicals and nitrogen oxide (N2O5) and their occurrence in ambient air
Zielinska, Barbara; Arey, Janet; Atkinson, Roger; McElroy, Patricia A., Environmental Science and Technology, 1989, 23(6), 723-9

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium nitrate ,  Potassium nitrate ,  Silver nitrate ;  160 °C
1.2 Catalysts: Potassium ferrocyanide ;  30 s, 160 °C
1.3 1 h, 160 °C
Referencia
Aromatic Nitration in Liquid Ag0.51K0.42Na0.07NO3
Mascal, Mark; Yin, Lunxiang; Edwards, Ross; Jarosh, Michael, Journal of Organic Chemistry, 2008, 73(16), 6148-6151

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Nitric acid
Referencia
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Solvents: Acetonitrile ;  12 h, 50 °C
Referencia
Green and controllable metal-free nitrification and nitration of arylboronic acids
Wang, Shuai; Shu, Chun Chun; Wang, Tao; Yu, Jian; Yan, Guo Bing, Chinese Chemical Letters, 2012, 23(6), 643-646

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: Copper(II) triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Referencia
Green synthesis: Aromatic nitrations in room-temperature ionic liquids
Handy, Scott T.; Egrie, Cristina R., ACS Symposium Series, 2002, 818, 134-146

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium nitrate ,  Oxygen Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  8 - 12 h, rt
Referencia
Copper-catalyzed nitration of arylboronic acids with nitrite salts under mild conditions: an efficient synthesis of nitroaromatics
Yan, Guobing; Zhang, Ling; Yu, Jian, Letters in Organic Chemistry, 2012, 9(2), 133-137

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Nitrogen dioxide
Referencia
Thermal and Photochemical Nitration of Aromatic Hydrocarbons with Nitrogen Dioxide
Bosch, E.; Kochi, J. K., Journal of Organic Chemistry, 1994, 59(12), 3314-25

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Acetic anhydride Solvents: Acetonitrile
Referencia
Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations
Sankararaman, S.; Kochi, J. K., Journal of the Chemical Society, 1991, (1), 1-12

1-Methyl-4-nitronaphthalene Raw materials

1-Methyl-4-nitronaphthalene Preparation Products

1-Methyl-4-nitronaphthalene Literatura relevante

  • 1. Nitration of dimethylnaphthalenes in acetic anhydride
    Alun Davies,Keith D. Warren J. Chem. Soc. B 1969 873
  • 2. Ozone-mediated nitration of naphthalene and some methyl derivatives with nitrogen dioxide. Remarkable enhancement of the 1-nitro/2-nitro isomer ratio and mechanistic implications
    Hitomi Suzuki,Tadashi Mori J. Chem. Soc. Perkin Trans. 2 1996 677
  • 3. 471. Thiocyanogen chloride. Part V. Heterolytic and homolytic thiocyanation of alkylnaphthalenes
    R. G. R. Bacon,R. G. Guy,R. S. Irwin J. Chem. Soc. 1961 2436
  • 4. Carbon-13 chemical shifts in substituted naphthalenes
    Peter R. Wells,Dennis P. Arnold,David Doddrell J. Chem. Soc. Perkin Trans. 2 1974 1745
  • 5. 15N nuclear polarisation in nitration and related reactions. Part 5. The borderline between the classical and the electron transfer mechanisms in nitration by the nitronium ion
    James F. Johnston,John H. Ridd,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1991 623
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:880-93-3)1-Methyl-4-nitronaphthalene
A842465
Pureza:99%
Cantidad:5g
Precio ($):286.0